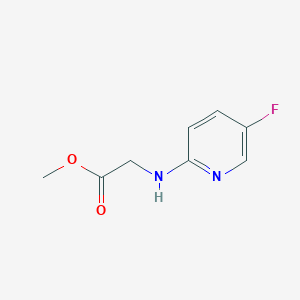

Methyl (5-fluoropyridin-2-yl)glycinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9FN2O2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

methyl 2-[(5-fluoropyridin-2-yl)amino]acetate |

InChI |

InChI=1S/C8H9FN2O2/c1-13-8(12)5-11-7-3-2-6(9)4-10-7/h2-4H,5H2,1H3,(H,10,11) |

InChI Key |

MYWJPZSFBQNZPW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC1=NC=C(C=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5 Fluoropyridin 2 Yl Glycinate and Analogues

Classical and Modern Esterification Techniques

The final step in the synthesis of Methyl (5-fluoropyridin-2-yl)glycinate is often the esterification of the corresponding carboxylic acid, (5-fluoropyridin-2-yl)glycine. This transformation can be achieved through various methods, each with its own advantages and limitations.

Direct esterification involves the reaction of the carboxylic acid with methanol (B129727), typically in the presence of an acid catalyst. This is a classical and widely used method for the synthesis of methyl esters of amino acids.

One common approach is the Fischer-Speier esterification, which utilizes a strong acid catalyst such as sulfuric acid or hydrochloric acid. For instance, (5-fluoropyridin-2-yl)glycine can be refluxed in an excess of methanol with a catalytic amount of concentrated sulfuric acid to yield the desired methyl ester. ijirset.com A similar industrial process for the synthesis of L-glycine methyl ester involves adding L-glycine to methanol, followed by the slow addition of concentrated sulfuric acid and subsequent heating under reflux. google.com

Another effective method for direct esterification employs trimethylchlorosilane (TMSCl) in methanol. This system is known to efficiently convert various amino acids into their corresponding methyl ester hydrochlorides at room temperature, often in good to excellent yields. mdpi.com The reaction proceeds under mild conditions and offers a convenient workup procedure, making it a valuable alternative to traditional acid-catalyzed methods. mdpi.com

| Method | Reagents | Conditions | Yield |

| Fischer-Speier Esterification | Methanol, Concentrated H₂SO₄ | Reflux | Good to Excellent |

| TMSCl-Methanol System | Methanol, Trimethylchlorosilane | Room Temperature | Good to Excellent |

Transesterification is a process where the ester group of one compound is exchanged with an alcohol. While less common for the initial synthesis of simple methyl esters from carboxylic acids, it can be a viable strategy if a different ester of (5-fluoropyridin-2-yl)glycine is already available. For example, if Ethyl (5-fluoropyridin-2-yl)glycinate were available, it could be converted to the methyl ester by heating it in an excess of methanol with a suitable catalyst, such as sodium methoxide. This equilibrium-driven reaction would require the removal of the ethanol (B145695) by-product to achieve a high yield of the desired methyl ester.

Beyond strong acid catalysis, other catalytic systems can be employed for the esterification of (5-fluoropyridin-2-yl)glycine. The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), can simplify the workup procedure as the catalyst can be easily filtered off after the reaction. mdpi.com These heterogeneous catalysts are often reusable, which adds to the economic and environmental benefits of this approach. While specific examples for (5-fluoropyridin-2-yl)glycine are not prevalent in the literature, the general applicability of these catalysts to amino acid esterification suggests their potential utility in the synthesis of the target compound.

Synthetic Routes to the (5-Fluoropyridin-2-yl)glycine Moiety

This strategy involves the reaction of a halopyridine with a glycine (B1666218) derivative. The halogen atom on the pyridine (B92270) ring acts as a leaving group in a nucleophilic substitution reaction with the amino group of glycine or its ester.

A common precursor for this approach would be a 2-halo-5-fluoropyridine, such as 2-chloro-5-fluoropyridine (B44960) or 2-bromo-5-fluoropyridine (B41290). The reaction with glycine methyl ester, often in the presence of a base and sometimes a transition metal catalyst, can lead to the formation of this compound. Palladium-catalyzed cross-coupling reactions, as demonstrated by Buchwald and others for the synthesis of aminopyridines from bromo- and chloropyridines, represent an efficient route. lookchem.com For example, the synthesis of 2-amino-5-[18F]fluoropyridines has been achieved through a palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines. rsc.org A similar approach could be envisioned for the reaction with glycine methyl ester.

A solid-phase synthesis strategy has been reported for the analogous Methyl N-(pyrimidin-2-yl)glycinate, where 2-chloropyrimidine (B141910) was reacted with resin-bound glycine in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) at elevated temperatures. nih.gov This methodology could potentially be adapted for the synthesis of the target pyridine derivative.

| Halopyridine Precursor | Glycine Derivative | Key Reagents/Catalysts | Reaction Type |

| 2-Bromo-5-fluoropyridine | Glycine methyl ester | Palladium catalyst, Base | Buchwald-Hartwig Amination |

| 2-Chloro-5-fluoropyridine | Glycine methyl ester | Base (e.g., DIEA) | Nucleophilic Aromatic Substitution |

An alternative and often highly effective approach is the nucleophilic aromatic substitution (SNAr) reaction on a more activated fluorinated pyridine, such as 2,5-difluoropyridine (B1303130). The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen and the fluorine at the 5-position.

The reaction of 2,5-difluoropyridine with glycine methyl ester in the presence of a suitable base would be expected to proceed with high regioselectivity, with the amino group of the glycine ester displacing the fluorine at the 2-position. SNAr reactions of 2-fluoropyridines are a well-established method for synthesizing substituted pyridines. nih.gov The use of lithium amides has been shown to promote the amination of 2-fluoropyridine (B1216828) under mild conditions, affording 2-aminopyridines in good yields. lookchem.com This high reactivity of the 2-fluoro substituent makes 2,5-difluoropyridine a promising starting material for the synthesis of (5-fluoropyridin-2-yl)glycine derivatives.

| Starting Material | Nucleophile | Base | Product |

| 2,5-Difluoropyridine | Glycine methyl ester | K₂CO₃, DIEA, or other non-nucleophilic bases | This compound |

Palladium-Catalyzed Coupling Reactions for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. nih.govrsc.org This methodology is widely employed for the synthesis of aryl and heteroaryl amines, including α-amino acid derivatives like this compound. The reaction typically involves the coupling of a heteroaryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. mit.edubeilstein-journals.org

The synthesis of this compound via this route would involve the reaction between a 2-halo-5-fluoropyridine (e.g., 2-bromo-5-fluoropyridine) and a glycine methyl ester equivalent. The success of such transformations is highly dependent on the careful selection of the catalytic system. mit.edu Key components include a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. Bulky, electron-rich biaryl phosphine ligands or chelating ligands like Xantphos are often crucial for achieving high yields and reaction rates. beilstein-journals.org The choice of base, typically a carbonate like Cs₂CO₃ or a phosphate (B84403) like K₃PO₄, and the solvent (e.g., dioxane or toluene) are also critical parameters that require optimization. beilstein-journals.org

Table 1: Representative Conditions for Palladium-Catalyzed C-N Coupling

| Component | Example | Role | Reference |

|---|---|---|---|

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst Source | beilstein-journals.org |

| Ligand | Xantphos, Biaryl Phosphines | Stabilizes Pd(0), facilitates reductive elimination | mit.edubeilstein-journals.org |

| Base | Cs₂CO₃, K₃PO₄ | Activates the amine, neutralizes HX byproduct | beilstein-journals.org |

| Substrate 1 | 2-Bromo-5-fluoropyridine | Heteroaryl electrophile | N/A |

| Substrate 2 | Methyl Glycinate (B8599266) | Amine nucleophile | N/A |

| Solvent | Dioxane, Toluene | Reaction Medium | beilstein-journals.org |

This approach offers a direct and modular route to the target compound, accommodating a range of functional groups on both the pyridine and glycine components.

Ortho-Directed Lithiation and Subsequent Functionalization

Directed ortho-metalation (DoM) provides an alternative strategy for the functionalization of aromatic and heteroaromatic rings with high regioselectivity. wikipedia.org This method relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent (typically n-butyllithium or s-butyllithium), facilitating deprotonation at the adjacent ortho-position. wikipedia.org For pyridine rings, which are π-deficient, a DMG is generally required to enable efficient lithiation and prevent competitive nucleophilic addition of the organolithium reagent. uwindsor.ca

In the context of synthesizing this compound, a suitable directing group at a position other than C-2 would be needed to direct lithiation to the desired site. However, a more common application of this strategy for 2-substituted pyridines involves placing a DMG at the 2-position itself, which then directs lithiation to C-3. For the specific target compound, a different precursor strategy would be employed. One could envision starting with 5-fluoropyridine, where a directing group at C-3 could potentially direct lithiation to C-2. Subsequently, the resulting aryllithium intermediate is quenched with an appropriate electrophile to introduce the glycinate moiety. Suitable electrophiles for this purpose include methyl N-(diphenylmethylene)glycinate or an α-haloacetate derivative.

The general principle involves the interaction of a Lewis basic DMG with the Lewis acidic lithium of the organolithium base, leading to the formation of a stable intermediate that positions the base for regioselective proton abstraction. wikipedia.org This method avoids the need for pre-functionalized heteroaryl halides often required in cross-coupling reactions.

Advanced Asymmetric Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of methods for the asymmetric synthesis of enantiopure compounds is of paramount importance.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org For the synthesis of α-amino acids, chiral auxiliaries derived from natural products like amino acids or terpenes are commonly used. researchgate.net

A general strategy for synthesizing enantiopure this compound using this approach involves first coupling a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to glycine to form a chiral glycine enolate equivalent. wikipedia.org This chiral enolate is then alkylated with a suitable electrophile, such as 2-bromo-5-fluoropyridine. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Finally, the auxiliary is cleaved under mild conditions to afford the desired enantiopure α-amino acid ester. The efficiency of this approach is measured by the diastereoselectivity of the alkylation step and the ease of auxiliary removal and recovery. rsc.org

Chiral Ligand-Controlled Asymmetric Catalysis

Catalytic asymmetric synthesis offers a more atom-economical alternative to stoichiometric chiral auxiliaries. In these methods, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds, particularly α-amino acids. nih.gov This method typically involves the hydrogenation of a prochiral olefin, such as an α-enamido ester, using a transition metal catalyst (e.g., rhodium, ruthenium, or iridium) complexed with a chiral phosphine ligand. nih.govgoogle.com

For the synthesis of this compound, a suitable precursor would be methyl 2-(acetylamino)-2-(5-fluoropyridin-2-yl)acrylate. The hydrogenation of the C=C double bond in the presence of a chiral catalyst, such as a Rh(I) complex with a chiral bisphosphine ligand (e.g., BINAP or DuPhos), would introduce two hydrogen atoms across the double bond with high facial selectivity, establishing the chiral center at the α-carbon. The choice of ligand is critical for achieving high enantioselectivity. nih.gov This approach is widely used in industry due to its efficiency and high enantiomeric excesses (ee). bohrium.com

Nickel(II) Complex-Mediated Enantioselective Alkylation

A well-established method for the asymmetric synthesis of α-amino acids involves the alkylation of chiral nickel(II) complexes of glycine Schiff bases. nih.govnih.gov These complexes serve as chiral glycine enolate equivalents, where the stereochemical outcome of the alkylation is controlled by a chiral ligand derived from an amino acid, such as proline. nih.gov

The synthesis starts with the formation of a Schiff base between glycine and a chiral aldehyde or ketone, which then coordinates to a Ni(II) salt to form a square-planar complex. This complex is deprotonated with a base to generate a nucleophilic enolate. The subsequent reaction with an electrophile, in this case, 2-halo-5-fluoropyridine, proceeds with high diastereoselectivity due to the steric environment created by the chiral ligand. nih.govchemrxiv.org The bulky chiral ligand effectively shields one face of the planar nickel-enolate complex, directing the incoming electrophile to the opposite face. After the alkylation, the complex is hydrolyzed with acid to release the enantiomerically enriched amino acid, and the chiral auxiliary can often be recovered. chimia.chresearchgate.net This method is particularly useful for preparing a wide variety of α-amino acids on a large scale. nih.govchemrxiv.org

Table 2: Key Features of Ni(II) Complex-Mediated Alkylation

| Feature | Description | Reference |

|---|---|---|

| Chiral Source | Chiral ligand, often derived from (S)-proline, complexed to Ni(II). | nih.gov |

| Reactant | Glycine Schiff base Ni(II) complex. | nih.gov |

| Electrophile | 2-halo-5-fluoropyridine. | N/A |

| Stereocontrol | Thermodynamically controlled diastereoselectivity; the chiral ligand blocks one face of the complex. | nih.govnih.gov |

| Product Isolation | Acid hydrolysis to cleave the complex and release the α-amino acid. | chemrxiv.orgchimia.ch |

Other Catalytic Hydroamidation and Cross-Coupling Methods

Beyond foundational strategies, other catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, offer robust pathways for constructing the core structure of this compound and its analogues. These methods are pivotal for forming key carbon-carbon and carbon-nitrogen bonds.

Copper-catalyzed cross-coupling reactions, such as the Goldberg reaction, provide an effective means to synthesize 2-alkyl(aryl)aminopyridines. semanticscholar.org This approach can be adapted for N-arylation of the glycine ester with a suitable 2-halopyridine precursor. For instance, coupling 2-bromo-5-fluoropyridine with a glycine methyl ester equivalent using a copper catalyst and a suitable ligand like 1,10-phenanthroline (B135089) represents a direct route to the target scaffold. semanticscholar.org The simplicity and cost-effectiveness of using stable, easily prepared formamides as coupling partners make this method attractive for larger-scale synthesis. semanticscholar.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also highly effective. nih.gov These reactions can forge the aryl-glycinate bond by coupling an aryl halide or triflate with an appropriate organoboron reagent. For the synthesis of analogues, this method allows for the rapid introduction of diverse substituents on the pyridine ring. nih.gov For example, functionalized potassium alkyltrifluoroborates have proven to be efficient, air-stable coupling partners in Suzuki-Miyaura reactions with aryl chlorides. nih.gov Similarly, the Sonogashira cross-coupling provides a powerful tool for introducing alkynyl moieties, which can be further elaborated, demonstrating the modularity of these methods in creating diverse analogues. mdpi.com

Recent developments have also focused on nickel-catalyzed protocols, which offer a cost-effective alternative to palladium. A simple Ni-catalyzed cross-coupling has been developed for amino-heteroaryl chlorides with alkylzinc reagents, showcasing the potential for broader application in related syntheses. researchgate.net

The table below summarizes representative cross-coupling strategies applicable to the synthesis of pyridylglycinate structures.

| Coupling Reaction | Catalyst System | Reactants | Key Bond Formed | Advantages |

| Goldberg Reaction | CuI / 1,10-phenanthroline | 2-Bromopyridine, N-Alkyl(aryl)formamide | C-N | Economical, scalable, uses stable formamides. semanticscholar.org |

| Suzuki-Miyaura Coupling | Pd Catalyst (e.g., RuPhos/Pd) | Aryl Chloride, Potassium Alkyltrifluoroborate | C-C | High functional group tolerance, uses stable borate (B1201080) salts. nih.gov |

| Sonogashira Coupling | Pd/Cu Catalyst | Aryl Halide, Terminal Alkyne | C-C (sp) | Efficient for creating alkynyl-substituted analogues. mdpi.com |

| Negishi Coupling | Ni Catalyst | Heteroaryl Chloride, Alkylzinc Reagent | C-C | Cost-effective nickel catalyst, good for alkyl groups. researchgate.net |

Enzymatic and Biocatalytic Transformations for Glycinate Synthesis

The demand for enantiomerically pure α-amino esters has driven the development of enzymatic and biocatalytic methods, which offer high selectivity and operate under mild, environmentally benign conditions. nih.govacs.org These strategies are particularly valuable for producing chiral versions of this compound.

A prominent biocatalytic approach involves nitrene transfer reactions catalyzed by engineered enzymes. nih.gov Researchers have evolved protoglobin nitrene transferases to catalyze the enantioselective intermolecular amination of α-C-H bonds in carboxylic acid esters. nih.govacs.org This method allows for the direct synthesis of unprotected chiral α-amino esters from abundant and inexpensive starting materials. nih.gov The use of whole-cell systems with engineered E. coli simplifies the process, and directed evolution has yielded enantiodivergent enzymes capable of producing either L- or D-α-amino esters with high enantioselectivity. nih.govnih.gov Substrate scope studies have shown that these enzymes can accept heterocyclic substrates, including pyridine derivatives, making this a highly relevant pathway for synthesizing chiral pyridylglycinates. nih.govacs.org

Artificial biocatalytic cascades represent another powerful strategy. nih.gov These multi-enzyme systems, often housed in engineered microorganisms, can perform complex molecular transformations in a one-pot setting. For example, a six-step cascade has been designed to convert bio-based L-phenylalanine into chiral phenylglycinol with excellent enantiomeric excess (>99% ee) and good yields. nih.gov Such a modular approach could be conceptually adapted to synthesize chiral pyridylglycinate analogues from readily available precursors by selecting and combining the appropriate enzymes for each synthetic step. The key advantages of these cascades include mild reaction conditions and the elimination of the need for cofactor regeneration, presenting a sustainable synthetic route. nih.gov

The table below highlights key features of these biocatalytic methods.

| Biocatalytic Method | Enzyme Type | Transformation | Key Features |

| Nitrene C-H Insertion | Engineered Protoglobin Nitrene Transferase | α-C-H amination of carboxylic esters | Direct synthesis of unprotected chiral α-amino esters; high enantioselectivity; functions in whole cells at ambient conditions. nih.govnih.gov |

| Artificial Cascade | Multi-enzyme system (e.g., PAL, PAD, SMO, EH, ADH, ω-TA) | Multi-step conversion of a precursor (e.g., L-phenylalanine) to a chiral product | One-pot synthesis; excellent yields and enantioselectivity; mild reaction conditions; sustainable. nih.gov |

Chiral Pool Synthesis Strategies Utilizing Readily Available Precursors

Chiral pool synthesis is a foundational strategy in asymmetric synthesis that utilizes enantiomerically pure, naturally occurring compounds as starting materials. mdpi.comankara.edu.tr This approach leverages the pre-existing stereocenters of molecules like amino acids, carbohydrates, or terpenes to construct complex chiral targets, including unnatural amino acids (UAAs) like chiral this compound. mdpi.comqyaobio.com

Naturally occurring α-amino acids are among the most versatile chiral precursors. researchgate.net For instance, L-serine can be used to synthesize L-glyceraldehyde or even the unnatural D-cysteine through a series of stereocontrolled transformations. ankara.edu.tr The core principle involves modifying the functional groups of the starting chiral molecule while preserving the integrity of the original stereocenter, or using it to induce chirality in newly formed stereocenters. mdpi.com A synthetic route to a chiral pyridylglycinate could start from a common amino acid, where the side chain is chemically transformed into the desired 5-fluoropyridin-2-yl moiety.

This strategy can be categorized into three main uses of the chiral pool precursor: as a chiral source, a chiral device, or a chiral inducer. mdpi.com As a chiral source, a fragment of the starting material containing the stereocenter is incorporated directly into the final product. As a chiral inducer, the chirality of the precursor directs the formation of new stereocenters in a substrate-controlled manner. mdpi.com For example, the indole (B1671886) moiety of tryptophan has been used as a template for copper-catalyzed asymmetric arylation. mdpi.com Similarly, a chiral amino acid could serve as a template to direct the stereoselective addition of a pyridyl group.

Diastereoselective Synthesis Methods

When a molecule contains multiple stereocenters, controlling their relative configuration is crucial. Diastereoselective synthesis methods are designed to selectively produce one diastereomer over others. For α-amino acid derivatives, this often involves the alkylation or functionalization of a chiral precursor.

One effective strategy involves the alkylation of enolates derived from chiral templates. For instance, sequential enolate alkylations of diketopiperazine templates derived from natural amino acids proceed with excellent diastereoselectivity (>90% de), affording quaternary α-amino acids after hydrolysis. rsc.org Another widely used method employs chiral auxiliaries, such as N-tert-butanesulfinamide. qyaobio.comnih.gov Alkylation of enolates bound to this auxiliary can yield both mono- and α,α-disubstituted amino acid derivatives with high diastereoselectivity. qyaobio.comnih.gov

Catalytic enantioselective methods also provide access to diastereomerically enriched products. A chiral-squaramide-catalyzed allylation of α-chloro glycine esters has been developed to produce α-allyl amino esters. nih.govacs.org This reaction proceeds with high enantioselectivity (up to 97% ee) and diastereoselectivity (>10:1 dr), providing access to products with vicinal stereocenters that are difficult to obtain through other means. nih.govacs.org This approach could be adapted to introduce other functional groups diastereoselectively.

The table below outlines several diastereoselective synthesis approaches.

| Method | Approach | Key Features | Diastereomeric Excess (de) |

| Diketopiperazine Templates | Sequential enolate alkylation | High enantiomeric excess (>98% ee) after deprotection. rsc.org | >90% |

| Chiral Auxiliary | Alkylation of N-tert-butanesulfinamide-bound enolates | Versatile for mono- and α,α-disubstituted products. qyaobio.comnih.gov | Up to 90% |

| Anion-Abstraction Catalysis | Chiral squaramide-catalyzed allylation of α-chloro glycinates | Creates vicinal stereocenters with high control. nih.govacs.org | >10:1 dr |

| Chemical Reduction | Reduction of α-alkyl β-enamino esters | Provides access to syn α-methyl β-amino esters. acs.org | 30-46% |

Novel Synthetic Methodologies and Green Chemistry Considerations

In line with the principles of green chemistry, modern synthetic efforts focus on developing methodologies that are more efficient, produce less waste, and utilize safer reaction conditions. Microwave-assisted synthesis and flow chemistry are two such technologies that have been successfully applied to the synthesis of pyridine-based heterocycles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. jocpr.comnih.gov The direct interaction of microwave irradiation with polar molecules results in rapid and uniform heating, which can significantly reduce reaction times from hours to minutes. tandfonline.comresearchgate.net

For the synthesis of pyridine derivatives, microwave irradiation has been successfully applied to various multicomponent reactions. mdpi.com For example, a one-pot, four-component reaction to produce substituted pyridines achieved excellent yields (82-94%) in just 2-7 minutes under microwave irradiation, a significant improvement over conventional heating. nih.gov The Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynyl (B1212043) ketone, has also been adapted to microwave conditions, allowing the Michael addition and cyclodehydration steps to occur in a single, high-yield process. researchgate.net These methods are often more eco-friendly as they can be performed with minimal or no solvent. jocpr.com

The table below compares conventional and microwave-assisted methods for pyridine synthesis.

| Reaction | Heating Method | Reaction Time | Yield | Reference |

| Pyridine-3-carbonitrile Synthesis | Conventional (Reflux) | 10-16 hours | Moderate | jocpr.com |

| Pyridine-3-carbonitrile Synthesis | Microwave (130-140 °C) | 10-30 minutes | 49-90% | jocpr.com |

| Thiazolidinone-Pyridine Synthesis | Microwave | 1.5-3.3 minutes | High | tandfonline.com |

| Bohlmann-Rahtz Synthesis | Microwave (170 °C) | 20 minutes | Good | researchgate.net |

Flow Chemistry Applications

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, scalability, and process control. sci-hub.se The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling reactions to be run under conditions that would be hazardous in traditional batch reactors. researchgate.net

The synthesis of pyridines is well-suited to flow chemistry. The Bohlmann-Rahtz pyridine synthesis has been successfully transferred from batch microwave conditions to a continuous flow microwave reactor. researchgate.netbeilstein-journals.org Using a Brønsted acid catalyst, the entire sequence from starting materials to the final trisubstituted pyridine can be performed in a single step without isolating intermediates. beilstein-journals.org This continuous processing approach improves efficiency and provides a consistent product stream. researchgate.net

The impact of flow chemistry on pharmaceutical manufacturing can be profound. Researchers have demonstrated the conversion of a five-step batch process for the HIV drug Nevirapine, which contains a pyridine core, into a single continuous flow process. vcu.edu This innovation resulted in a significant increase in yield (from 58% to 92%) and a projected 75% reduction in production costs, highlighting the transformative potential of flow chemistry for the efficient and sustainable synthesis of complex molecules like this compound. vcu.edu

Photoredox Catalysis for C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds under mild reaction conditions. This methodology is particularly relevant for the synthesis of complex molecules like this compound through the direct functionalization of C-H bonds.

The Minisci reaction, a classical method for the alkylation of electron-deficient heterocycles, has been significantly advanced through the use of photoredox catalysis. nih.govrsc.org This approach allows for the generation of alkyl radicals from various precursors under mild conditions, which then add to the heteroaromatic ring. For the synthesis of this compound, this would involve the generation of a radical from a glycine derivative and its subsequent addition to 5-fluoropyridine.

Recent studies have demonstrated the photoredox-mediated Minisci C–H alkylation of N-heteroarenes using alkyl boronic acids as radical precursors. rsc.org This method offers excellent substrate scope and functional group tolerance. The proposed mechanism involves the photocatalyst (e.g., [Ru(bpy)₃]Cl₂) absorbing visible light and promoting the formation of an alkyl radical, which then engages in the Minisci reaction.

Furthermore, the direct C-H functionalization of glycine derivatives has been extensively explored using photoredox catalysis. mdpi.com These methods often involve the generation of an α-amino radical from an N-arylglycine derivative, which can then be coupled with a variety of partners. While a specific example with 5-fluoropyridine is not reported, the general applicability of these methods suggests their potential for the synthesis of the target compound. For instance, the visible-light-mediated synthesis of unnatural α-amino acids has been achieved through the cleavage of pyridinium (B92312) C-N bonds to generate alkyl radicals. nih.govnih.gov

The key advantages of photoredox catalysis in this context include:

Mild Reaction Conditions: Reactions are typically conducted at room temperature, preserving sensitive functional groups.

High Functional Group Tolerance: A wide range of functional groups are compatible with the reaction conditions.

Direct C-H Functionalization: This strategy avoids the need for pre-functionalization of the starting materials, leading to more atom-economical syntheses.

Table 2: Key Features of Photoredox-Catalyzed C-H Functionalization Relevant to the Synthesis of Heteroaryl Glycinates

| Feature | Description | Potential Application for Target Molecule |

|---|---|---|

| Radical Precursors | Glycine derivatives, alkyl boronic acids, Katritzky salts. | Generation of a methyl glycinate radical or equivalent. |

| Heteroarenes | Electron-deficient N-heterocycles (e.g., pyridines, quinolines). | 5-Fluoropyridine as the coupling partner. |

| Photocatalysts | Ruthenium or iridium complexes, organic dyes. | To absorb visible light and initiate the radical process. |

| Reaction Type | Minisci-type reaction, radical-radical cross-coupling. | Formation of the C-C bond between the glycine moiety and the pyridine ring. |

Reactivity and Chemical Transformations of Methyl 5 Fluoropyridin 2 Yl Glycinate

Reactions at the Ester Group

The ester functional group in Methyl (5-fluoropyridin-2-yl)glycinate is a key site for modification, allowing for its conversion into other important functional groups such as carboxylic acids, amides, alcohols, and aldehydes.

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, (5-fluoropyridin-2-yl)glycine. This transformation is typically achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred to avoid potential side reactions associated with the pyridine (B92270) ring under strongly acidic conditions.

A common method for the hydrolysis of similar heterocyclic esters involves the use of a base such as lithium hydroxide (B78521) (LiOH) in an aqueous medium. jocpr.comresearchgate.net This approach is generally efficient and proceeds under mild conditions, making it suitable for substrates with sensitive functional groups. jocpr.com The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, followed by the elimination of methanol (B129727) to yield the carboxylate salt. Subsequent acidification then furnishes the free carboxylic acid.

Table 1: General Conditions for Ester Hydrolysis

| Reagent | Solvent(s) | Temperature | Product |

| LiOH | Water | Room Temperature | (5-fluoropyridin-2-yl)glycine |

| NaOH or KOH | Water/Alcohol | Reflux | (5-fluoropyridin-2-yl)glycine |

| HCl or H₂SO₄ | Water | Reflux | (5-fluoropyridin-2-yl)glycine |

Note: This table represents generalized conditions and may require optimization for this specific substrate.

The direct conversion of the ester in this compound to an amide, a process known as aminolysis or transamidation, can be achieved by reacting the ester with a primary or secondary amine. This reaction is fundamental in peptide synthesis and for the creation of various bioactive molecules. The process can be facilitated by heating the reactants together, sometimes in the presence of a catalyst. mdpi.com

Recent advancements have focused on developing milder and more efficient transamidation methods. rsc.org These can include metal-free conditions or the use of organocatalysts like L-proline. mdpi.com The reaction generally proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the ester.

Furthermore, the carboxylic acid obtained from hydrolysis (Section 3.1.1) can be coupled with an amine to form an amide bond using standard peptide coupling reagents.

Table 2: Reagents for Amide Formation from the Corresponding Carboxylic Acid

| Coupling Reagent | Additive(s) | Base | Solvent |

| DCC, EDC | HOBt, HOAt | DIPEA, NMM | DMF, DCM |

| HATU, HBTU | None | DIPEA, 2,4,6-collidine | DMF, NMP |

| PyBOP | None | DIPEA | DMF |

Abbreviations: DCC - Dicyclohexylcarbodiimide, EDC - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt - Hydroxybenzotriazole, HOAt - 1-Hydroxy-7-azabenzotriazole, DIPEA - N,N-Diisopropylethylamine, NMM - N-Methylmorpholine, HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, PyBOP - (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, DMF - Dimethylformamide, DCM - Dichloromethane, NMP - N-Methyl-2-pyrrolidone.

The ester group of this compound can be reduced to either a primary alcohol, (5-fluoropyridin-2-yl)glycinol, or an aldehyde. The choice of reducing agent is critical in determining the outcome of the reaction.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the ester all the way to the primary alcohol. The reaction is usually carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.

To stop the reduction at the aldehyde stage, a less reactive reducing agent is required. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation, and the reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol.

Table 3: Reduction of the Ester Group

| Reducing Agent | Solvent | Temperature | Product |

| LiAlH₄ | THF, Et₂O | 0 °C to RT | (5-fluoropyridin-2-yl)glycinol |

| DIBAL-H | Toluene, DCM | -78 °C | (5-fluoropyridin-2-yl)glycinaldehyde |

Note: These are general conditions and would need to be optimized for the specific substrate.

Reactions at the Alpha-Carbon of the Glycinate (B8599266) Moiety

The alpha-carbon of the glycinate portion of the molecule is acidic due to the presence of the adjacent ester and the electron-withdrawing pyridine ring. This allows for deprotonation to form an enolate, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Alkylation at the alpha-carbon introduces an alkyl group, leading to the formation of substituted α-amino acid derivatives. This reaction typically involves the deprotonation of the alpha-carbon with a strong base to form an enolate, which then acts as a nucleophile and reacts with an alkyl halide. The choice of base is crucial to ensure complete deprotonation without causing side reactions like ester hydrolysis. Common bases for this purpose include lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS).

The alpha-carbon can also be halogenated, which then opens up the possibility of further functionalization through cross-coupling reactions. The halogenation can be achieved using various electrophilic halogenating agents. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively.

The resulting α-halo-α-amino ester is a valuable intermediate for cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net In a typical Suzuki-Miyaura reaction, the α-halo ester would be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. researchgate.net This methodology allows for the introduction of a wide range of aryl and vinyl substituents at the alpha-position.

Table 4: General Scheme for Alpha-Functionalization

| Reaction Type | Reagents | Product Type |

| Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide | α-Alkyl-α-amino acid ester |

| Halogenation | Electrophilic Halogenating Agent (e.g., NBS) | α-Halo-α-amino acid ester |

| Cross-Coupling | Boronic Acid, Pd Catalyst, Base | α-Aryl/Vinyl-α-amino acid ester |

Derivatization via Enolate Chemistry

The methylene (B1212753) group alpha to the ester carbonyl in this compound is acidic and can be deprotonated by a suitable base to form an enolate. This nucleophilic enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the α-position. The formation of a Schiff base from the amino group can facilitate this enolate formation and subsequent alkylation.

Theoretical studies on the alkylation of ambident enolates derived from methyl glycinate Schiff bases suggest that in the presence of a metal ion like lithium, the (E)-enolate can form a stable cyclic bidentate complex. This complexation influences the stereochemical outcome of the alkylation reaction. While specific experimental data for the enolate chemistry of this compound is not extensively documented in publicly available literature, the general principles of glycine (B1666218) enolate chemistry are well-established and applicable.

Table 1: Potential Derivatization of this compound via Enolate Chemistry

| Reaction Type | Electrophile Example | Potential Product Structure |

| Alkylation | Alkyl halide (e.g., CH₃I) | Methyl 2-(5-fluoropyridin-2-yl)-2-methylglycinate |

| Aldol Reaction | Aldehyde (e.g., PhCHO) | Methyl 3-hydroxy-2-(5-fluoropyridin-2-yl)-3-phenylpropanoate |

| Acylation | Acyl chloride (e.g., CH₃COCl) | Methyl 3-oxo-2-(5-fluoropyridin-2-yl)butanoate |

Reactions Involving the Fluoropyridine Ring

The 5-fluoropyridine ring in this compound is susceptible to various transformations characteristic of electron-deficient aromatic systems. The fluorine atom and the pyridine nitrogen significantly influence the regioselectivity and feasibility of these reactions.

Electrophilic Aromatic Substitution (if applicable and regioselective)

Electrophilic aromatic substitution (EAS) on pyridine is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. The presence of a fluorine atom further deactivates the ring through its inductive effect. However, the amino group of the glycinate substituent, especially after N-protection, can act as an activating group.

The directing effects of the substituents play a crucial role in determining the position of substitution. The fluorine atom is an ortho, para-director, while the pyridine nitrogen directs incoming electrophiles to the meta position (C-3 and C-5). The glycinate substituent at the C-2 position would likely direct incoming electrophiles to the C-3 and C-5 positions. The interplay of these directing effects would determine the final regiochemical outcome. For instance, in the nitration of 2-aminopyridine (B139424), the major product is typically the 5-nitro derivative, suggesting a preference for substitution at the position para to the activating amino group. sapub.orgdissertationtopic.netdissertationtopic.net Theoretical studies on the nitration of pyridine derivatives indicate that the reaction proceeds through a stepwise polar mechanism, and the regioselectivity is influenced by the stability of the intermediate cation. rsc.org

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

The fluorine atom on the pyridine ring is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly due to the electron-withdrawing nature of the pyridine ring. The reaction is generally favored at positions ortho or para to the ring nitrogen. In the case of this compound, the fluorine at the C-5 position is meta to the nitrogen, which is generally less reactive than the ortho or para positions. However, the presence of the electron-withdrawing glycinate group at the C-2 position can further activate the ring towards nucleophilic attack.

SNAr reactions on fluorinated pyridines can proceed with a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce diverse functionalities onto the pyridine ring.

Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira, Negishi)

The carbon-fluorine bond in this compound can potentially participate in metal-catalyzed cross-coupling reactions, although C-F bond activation is generally more challenging than that of other halogens. More commonly, a bromo or iodo precursor of the target molecule would be used for these transformations. For the purpose of this article, we will consider the reactivity of the analogous 5-bromo- or 5-iodopyridin-2-yl)glycinate.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. The reaction of a bromo- or iodo-substituted (5-halopyridin-2-yl)glycinate with various aryl or heteroaryl boronic acids would provide access to a wide range of biaryl structures. The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netyonedalabs.commdpi.comclaremont.edunih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin reagent with an organic halide, catalyzed by palladium. This reaction offers an alternative route to biaryl compounds and other coupled products.

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. A (5-halopyridin-2-yl)glycinate could be coupled with various alkenes to introduce vinyl groups onto the pyridine ring. organic-chemistry.orgwikipedia.orgnih.govrsc.orglibretexts.org

Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. It is a powerful method for the synthesis of arylalkynes. A (5-halopyridin-2-yl)glycinate could be reacted with various alkynes to introduce alkynyl moieties. soton.ac.ukresearchgate.netresearchgate.netnih.govlibretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organic halide. 2-Pyridylzinc reagents have been shown to be effective nucleophiles in these reactions. researchgate.netnih.govorganic-chemistry.orgacs.orgnih.gov

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Conditions (General) | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, phosphine ligand, base | Methyl (5-arylpyridin-2-yl)glycinate |

| Stille | Organostannane | Pd catalyst | Methyl (5-arylpyridin-2-yl)glycinate |

| Heck | Alkene | Pd catalyst, base | Methyl (5-vinylpyridin-2-yl)glycinate |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Methyl (5-alkynylpyridin-2-yl)glycinate |

| Negishi | Organozinc reagent | Pd or Ni catalyst | Methyl (5-aryl/alkylpyridin-2-yl)glycinate |

Mechanistic Studies of Key Transformations

Elucidation of Reaction Pathways

Understanding the mechanisms of the aforementioned reactions is crucial for optimizing reaction conditions and predicting outcomes.

Enolate Alkylation: The mechanism of alkylation of glycine enolates typically involves the formation of a metal enolate, which then acts as a nucleophile. The stereoselectivity of the reaction is often controlled by the geometry of the enolate and the nature of the chelating metal ion.

Electrophilic Aromatic Substitution: The mechanism of EAS on the pyridine ring involves the attack of an electrophile to form a resonance-stabilized cationic intermediate (a Wheland intermediate). The regioselectivity is determined by the relative stability of the possible intermediates, which is influenced by the electronic effects of the ring substituents. rsc.org

Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction on the fluoropyridine ring proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the fluorine atom, forming a Meisenheimer complex. Subsequent loss of the fluoride (B91410) ion restores the aromaticity of the ring. Computational studies can provide insights into the energetics of this pathway.

Metal-Catalyzed Cross-Coupling: The catalytic cycles of these reactions (Suzuki, Stille, Heck, Sonogashira, Negishi) generally involve three key steps: oxidative addition of the organic halide to the low-valent metal catalyst, transmetalation with the organometallic reagent (for Suzuki, Stille, and Negishi) or migratory insertion of the alkene/alkyne (for Heck and Sonogashira), and reductive elimination to form the product and regenerate the catalyst. yonedalabs.comuvic.caamanote.com Mechanistic studies often focus on understanding the nature of the active catalytic species, the role of ligands, and the factors controlling the efficiency and selectivity of the reaction.

Investigation of Stereochemical Control Mechanisms

The stereochemical outcome of reactions involving This compound is of significant interest, particularly in the synthesis of enantiomerically pure compounds for pharmaceutical applications. While specific studies on this exact molecule are not extensively documented in publicly available literature, the principles of stereochemical control in reactions of analogous α-amino esters are well-established and can be applied to predict and understand its behavior.

Control over stereochemistry can be achieved through several key strategies, including substrate control, reagent control, and catalyst control. In the context of This compound , the existing stereocenter at the α-carbon can direct the formation of new stereocenters, a phenomenon known as diastereoselective synthesis. For instance, in alkylation reactions of the corresponding enolate, the bulky 5-fluoropyridin-2-yl group is expected to direct the incoming electrophile to the less sterically hindered face of the enolate, leading to a preferred diastereomer. The extent of this diastereoselectivity would be influenced by the reaction conditions, such as the nature of the base, solvent, and temperature.

Furthermore, the use of chiral auxiliaries attached to the glycinate moiety is a common strategy to induce high levels of stereoselectivity. These auxiliaries create a chiral environment that biases the approach of reagents to one face of the molecule. Subsequent cleavage of the auxiliary provides the desired enantiomerically enriched product.

Asymmetric catalysis represents another powerful tool for controlling the stereochemistry of reactions involving α-amino esters. Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can create a chiral pocket in which the reaction occurs, leading to the preferential formation of one enantiomer. For reactions such as hydrogenation, alkylation, or amination at the α-position, the choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (e.e.).

In the case of This compound , the electronic properties of the 5-fluoropyridine ring may also play a role in stereochemical control. The electron-withdrawing nature of the fluorine atom can influence the geometry and reactivity of intermediates, which in turn can affect the stereochemical outcome of a reaction. nih.govnih.govquora.com

A summary of potential stereochemical control strategies is presented in the table below.

| Strategy | Description | Expected Outcome for this compound |

| Substrate Control | The existing stereocenter at the α-carbon directs the formation of new stereocenters. | Moderate to good diastereoselectivity in reactions such as enolate alkylation. |

| Chiral Auxiliaries | A chiral group is temporarily attached to the molecule to direct the stereochemical course of a reaction. | High diastereoselectivity, leading to high enantiomeric purity after auxiliary removal. |

| Asymmetric Catalysis | A chiral catalyst is used to create a chiral environment for the reaction. | High enantioselectivity in a variety of transformations. |

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide valuable insights into the reaction mechanisms and the factors that influence the rate of chemical transformations of This compound . While specific kinetic data for this compound is scarce in the literature, we can infer its likely kinetic behavior based on studies of similar substituted glycinate esters and fluorinated pyridines.

A key reaction for which kinetic analysis would be relevant is the hydrolysis of the methyl ester group. The rate of this reaction, which can be catalyzed by acid or base, is sensitive to the electronic and steric environment around the carbonyl group. The presence of the 5-fluoropyridin-2-yl substituent is expected to have a significant electronic effect. The pyridine ring itself is electron-withdrawing, and the addition of a fluorine atom at the 5-position further enhances this effect through its high electronegativity. nih.govrsc.org This electron-withdrawing character would likely make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions, potentially leading to an increased rate of hydrolysis compared to methyl glycinate itself.

Kinetic studies of ester hydrolysis are typically conducted by monitoring the disappearance of the ester or the appearance of the carboxylic acid product over time. This can be achieved using techniques such as HPLC, GC, or NMR spectroscopy. The data obtained can be used to determine the rate law, the rate constant (k), and the activation parameters (enthalpy and entropy of activation) for the reaction.

For instance, a pseudo-first-order kinetic study of the base-catalyzed hydrolysis could be performed under conditions where the concentration of the base is in large excess compared to the concentration of the ester. The rate of the reaction would then be given by:

Rate = k' [this compound]

where k' is the pseudo-first-order rate constant, which is equal to k[Base]. By measuring the concentration of the ester at different time points, k' can be determined from the slope of a plot of ln[Ester] versus time.

The table below illustrates hypothetical relative rate constants for the hydrolysis of different methyl glycinate derivatives to showcase the expected electronic effects.

| Compound | Substituent at α-position | Expected Relative Rate of Hydrolysis (krel) |

| Methyl glycinate | -H | 1 |

| Methyl phenylglycinate | -Phenyl | ~5 |

| Methyl (pyridin-2-yl)glycinate | -Pyridin-2-yl | ~10 |

| This compound | -5-Fluoropyridin-2-yl | >10 |

These hypothetical values are based on the general principle that electron-withdrawing groups accelerate the rate of nucleophilic acyl substitution.

Furthermore, kinetic resolution processes, where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, are another area where kinetic studies are crucial. For This compound , enzymatic kinetic resolution could be a viable method for obtaining enantiomerically pure forms. The kinetics of such resolutions are often analyzed using Michaelis-Menten kinetics to determine the catalytic efficiency (kcat/KM) for each enantiomer, which provides a quantitative measure of the enzyme's selectivity.

Role As a Synthetic Intermediate in Complex Organic Architectures

Precursor for Functionalized Amino Acid Derivatives

The inherent structure of methyl (5-fluoropyridin-2-yl)glycinate makes it an ideal starting material for the synthesis of more complex and functionally diverse amino acid derivatives. The presence of the reactive amino group and the ester functionality allows for a wide range of chemical transformations, leading to the creation of novel glycine (B1666218) analogues and their incorporation into peptidomimetic structures.

Synthesis of Substituted Glycine Analogues

N-heteroaryl substituted α-amino acids are significant precursors in combinatorial chemistry. The synthesis of such compounds, however, can be challenging. A versatile method for the preparation of N-heteroaryl substituted amino acid derivatives involves solid-phase organic synthesis, which can circumvent issues like diketopiperazine formation that are common in solution-phase synthesis. osaka-u.ac.jpnih.gov

While direct synthesis of this compound is not extensively detailed in the provided search results, the synthesis of a closely related compound, methyl N-(pyrimidin-2-yl)glycinate, offers a viable synthetic strategy. This solid-phase approach begins with the attachment of Boc-protected glycine to a Merrifield resin. Following deprotection, the resin-bound glycine is reacted with a suitable fluorinated pyridine (B92270) precursor, such as 2-chloro-5-fluoropyridine (B44960). The final product, this compound, is then cleaved from the resin. This method is advantageous as it can prevent self-condensation and other side reactions. nih.gov

| Step | Reagents and Conditions | Purpose |

| 1. Immobilization | Boc-glycine, Cesium Carbonate, Potassium Iodide, DMF, 80°C | Attachment of protected amino acid to the solid support. |

| 2. Deprotection | TFA, DCM, Room Temperature | Removal of the Boc protecting group to expose the amino functionality. |

| 3. N-Arylation | 2-Chloro-5-fluoropyridine, DIEA, DMF, 90°C | Introduction of the 5-fluoropyridin-2-yl moiety. |

| 4. Cleavage | Sodium Methoxide, THF/MeOH, Reflux | Release of the target compound from the resin. |

This table is a representation of a plausible synthetic route based on the synthesis of a similar compound.

Incorporation into Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. The incorporation of non-natural amino acids like N-(5-fluoropyridin-2-yl)glycine is a key strategy in the design of novel peptidomimetics. The fluorinated pyridine moiety can introduce unique conformational constraints and electronic properties into the peptide backbone, potentially leading to enhanced binding affinity and biological activity.

The synthesis of peptidomimetics often involves solid-phase peptide synthesis (SPPS) techniques. In this context, Fmoc-protected N-(5-fluoropyridin-2-yl)glycine would be a crucial building block. This protected amino acid can be sequentially coupled to a growing peptide chain on a solid support. The fluorine atom on the pyridine ring can also serve as a probe for studying peptide-protein interactions through 19F NMR spectroscopy.

Building Block for Heterocyclic Compound Synthesis

The reactivity of the amino acid ester portion of this compound, coupled with the inherent aromaticity of the pyridine ring, makes it a valuable precursor for the construction of various heterocyclic systems. These include polycyclic nitrogen heterocycles, pyridine-fused systems, and pyrrolidine (B122466) derivatives.

Formation of Polycyclic Nitrogen Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. nih.govnih.govmdpi.com The glycine moiety in this compound can participate in cyclization reactions to form a variety of polycyclic structures. For instance, glycine-based [3+2] cycloaddition reactions are a powerful tool for the synthesis of pyrrolidine-containing polycycles. mdpi.com In such a reaction, the amino ester can be converted into an azomethine ylide, which then undergoes a cycloaddition with a suitable dipolarophile.

While specific examples utilizing this compound are not explicitly detailed, the general principle suggests its potential in constructing novel fluorinated polycyclic systems. The electron-withdrawing nature of the 5-fluoropyridine ring could influence the reactivity and selectivity of these cycloaddition reactions.

Construction of Pyridine-Fused Systems

The pyridine ring of this compound can serve as a scaffold for the construction of fused heterocyclic systems. Reactions that involve the nitrogen of the glycine moiety and the carbon atoms of the pyridine ring can lead to the formation of bicyclic structures. For example, intramolecular cyclization reactions could be envisioned, where the amino group or a derivative thereof attacks a suitably activated position on the pyridine ring. The fluorine atom at the 5-position can influence the regioselectivity of such cyclizations by altering the electron density of the pyridine ring.

Synthesis of Pyrrolidine and other Amine Derivatives

Pyrrolidine rings are important structural motifs in many biologically active compounds. mdpi.comresearchgate.net Glycine and its esters are versatile starting materials for the synthesis of pyrrolidine derivatives. mdpi.com One common method involves the generation of an azomethine ylide from the glycine ester, which can then undergo a [3+2] cycloaddition reaction with an alkene to form the pyrrolidine ring.

The use of this compound in this context would lead to the formation of N-(5-fluoropyridin-2-yl) substituted pyrrolidines. The synthesis of N-aryl-substituted pyrrolidines can also be achieved through the reductive amination of diketones with anilines, suggesting another potential pathway for utilizing the amino group of the title compound after appropriate modifications. nih.gov

| Heterocyclic System | Synthetic Approach | Potential Role of this compound |

| Polycyclic Nitrogen Heterocycles | [3+2] Cycloaddition | Source of azomethine ylide for reaction with dipolarophiles. |

| Pyridine-Fused Systems | Intramolecular Cyclization | The pyridine ring acts as a scaffold for annulation reactions. |

| Pyrrolidine Derivatives | [3+2] Cycloaddition | Precursor to N-(5-fluoropyridin-2-yl) substituted azomethine ylides. |

This table outlines potential synthetic applications based on general reactivity patterns of similar compounds.

Scaffold for Bioactive Molecule Research

The 5-fluoropyridine moiety is a recognized pharmacophore found in numerous bioactive compounds. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net Consequently, this compound represents an attractive scaffold for the discovery and development of new therapeutic agents.

Synthesis of Potential Receptor Ligands and Modulators

The structural features of this compound make it a valuable starting material for the synthesis of molecules targeting various receptors. The pyridine ring can act as a bioisostere for other aromatic systems, while the glycinate (B8599266) portion provides a versatile linker and a point for introducing further diversity.

For example, the 5-fluoropyridin-2-yl group is present in potent dual orexin receptor antagonists, which are being investigated for the treatment of insomnia. researchgate.net The synthesis of such complex molecules often involves the coupling of a fluorinated pyridine fragment with another heterocyclic system. This compound could be readily modified to participate in such coupling reactions.

Furthermore, the amino acid scaffold is a common feature in ligands for various receptors, including glutamate receptors. nih.gov By modifying the glycinate backbone and the pyridine ring, a library of compounds could be synthesized and screened for activity at different receptor subtypes.

Below is a table of representative receptor ligands containing a fluoropyridine moiety, illustrating the importance of this structural motif in medicinal chemistry.

| Compound Name | Target Receptor | Therapeutic Area |

| MK-6096 | Orexin 1 and 2 Receptors | Insomnia |

| LBM415 | Peptide Deformylase | Antibacterial |

Development of Novel Chemical Probes

Chemical probes are essential tools for studying the function of proteins and other biological targets in their native environment. An ideal chemical probe should be potent, selective, and possess properties that allow for its use in cellular or in vivo experiments. The development of such probes often involves the synthesis of small molecules that can bind to a specific target.

The this compound scaffold can be elaborated to generate novel chemical probes. For instance, the ester functionality can be used to attach reporter groups, such as fluorescent dyes or biotin tags, which are crucial for visualizing and isolating the target protein.

The design of chemical probes for epigenetic targets, such as methyl-lysine reader proteins, is an active area of research. researchgate.net These probes often mimic the structure of the natural ligand, and the incorporation of fluorine can enhance their binding affinity and selectivity. While no specific probes based on this compound have been reported, its structure provides a foundation for the rational design of such molecules.

Exploration in Natural Product Total Synthesis (as a building block)

Natural products remain a vital source of inspiration for the development of new drugs. The total synthesis of complex natural products is a challenging endeavor that often requires the development of novel synthetic strategies and the use of unique building blocks.

While the direct incorporation of this compound into a natural product has not been documented, the use of fluorinated building blocks in the synthesis of natural product analogs is a growing trend. bath.ac.uk Fluorine substitution can lead to analogs with improved biological activity or metabolic stability.

The convergent synthesis of natural products often relies on the coupling of several complex fragments. rsc.org this compound, with its multiple functional groups, could serve as a versatile building block in such a strategy. For example, it could be incorporated into a peptide or a larger heterocyclic system that is then used in the final steps of a total synthesis. The development of divergent synthetic routes, where a common intermediate is used to produce a variety of natural product analogs, is also of great interest. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For a compound like Methyl (5-fluoropyridin-2-yl)glycinate, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional (2D) techniques, offers a complete picture of the atomic arrangement and stereochemistry.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: This technique identifies the number and type of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the three aromatic protons on the fluoropyridine ring, the methine proton (α-proton) of the glycinate (B8599266) moiety, the amino protons, and the methyl ester protons. The chemical shifts are influenced by adjacent heteroatoms (N, O, F), and spin-spin coupling patterns reveal which protons are neighbors in the structure. For instance, the signal for the proton at position 6 of the pyridine (B92270) ring would likely appear as a doublet due to coupling with the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would display eight distinct signals corresponding to each carbon atom in its structure. The chemical shifts of the pyridine ring carbons are significantly affected by the electronegative nitrogen and fluorine atoms. Furthermore, characteristic signals for the carbonyl carbon of the ester and the methyl carbon are expected in their respective typical regions. Coupling between the fluorine and carbon atoms (J-coupling) can also be observed, providing further structural confirmation. acs.orgscispace.com

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique. It provides a direct and highly sensitive method to observe the fluorine atom. A single signal is expected for the fluorine atom at the C-5 position of the pyridine ring. The chemical shift of this signal is characteristic of fluorine on an aromatic ring, and its multiplicity would reveal couplings to adjacent protons (at C-4 and C-6), confirming its position. nih.govnih.gov

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Predicted ¹H NMR Data (in CDCl₃, 400 MHz) | ||

|---|---|---|

| Position | Predicted δ (ppm) | Predicted Multiplicity |

| Pyridine H-3 | ~7.0-7.2 | dd |

| Pyridine H-4 | ~7.4-7.6 | ddd |

| Pyridine H-6 | ~8.1-8.3 | d |

| α-CH | ~4.5-4.7 | s (broad) |

| NH₂ | ~2.0-3.0 | s (broad) |

| -OCH₃ | ~3.7-3.8 | s |

| Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) | ||

|---|---|---|

| Position | Predicted δ (ppm) | Note |

| C=O | ~172-174 | Ester carbonyl |

| Pyridine C-2 | ~155-158 | Attached to side chain |

| Pyridine C-3 | ~110-115 | |

| Pyridine C-4 | ~125-130 | Coupling with F expected |

| Pyridine C-5 | ~156-160 | Directly attached to F (large C-F coupling) |

| Pyridine C-6 | ~138-142 | Coupling with F expected |

| α-CH | ~55-58 | |

| -OCH₃ | ~52-54 |

| Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz) | ||

|---|---|---|

| Position | Predicted δ (ppm) | Predicted Multiplicity |

| Pyridine C5-F | ~ -120 to -130 | ddd |

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks between the coupled protons on the pyridine ring (H-3, H-4, and H-6), confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C). This technique would definitively assign each proton signal to its corresponding carbon signal, for example, linking the signal at ~8.2 ppm to the C-6 carbon and the signal at ~3.7 ppm to the methyl ester carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is critical for connecting different parts of the molecule. Key correlations would include the one between the methyl protons (-OCH₃) and the carbonyl carbon (C=O), and between the α-proton and the C-2 and C-3 carbons of the pyridine ring.

Table 2: Key Predicted 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Atoms (Proton → Heteroatom) | Information Gained |

|---|---|---|---|

| COSY | H-3 ↔ H-4, H-4 ↔ H-6 (via F) | - | Confirms connectivity of pyridine ring protons. |

| HSQC | - | H-3 → C-3; H-4 → C-4; H-6 → C-6; α-CH → α-C; -OCH₃ → -OCH₃ | Assigns each proton to its directly bonded carbon. |

| HMBC | - | -OCH₃ → C=O; α-CH → C-2, C-3, C=O; H-3 → C-2, C-5 | Connects the methyl ester group to the glycinate and the side chain to the pyridine ring. |

| NOESY | α-CH ↔ H-3 | - | Confirms spatial proximity between the side chain and the pyridine ring. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of a compound from its exact mass. For this compound, HRMS would be used to confirm its elemental composition of C₈H₉FN₂O₂.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₈H₁₀FN₂O₂⁺ | 185.0721 |

| [M+Na]⁺ | C₈H₉FN₂NaO₂⁺ | 207.0540 |

Mass spectrometers can also be used to fragment molecules and analyze the resulting pieces. The fragmentation pattern is often unique to a specific molecular structure and serves as a "fingerprint" for identification.

ESI-MS (Electrospray Ionization Mass Spectrometry): This is a soft ionization technique often coupled with liquid chromatography. It typically generates the protonated molecular ion [M+H]⁺. By inducing fragmentation (MS/MS), characteristic neutral losses and fragment ions can be observed. A primary fragmentation pathway for this molecule would likely involve the loss of the methyl formate (B1220265) (HCOOCH₃) or the methoxycarbonyl radical (•COOCH₃) from the side chain. mdpi.comwvu.edu

GC-MS (Gas Chromatography-Mass Spectrometry): This technique requires the analyte to be volatile and thermally stable. Derivatization may be necessary. The high-energy electron ionization (EI) used in GC-MS typically produces more extensive fragmentation than ESI, providing rich structural information. cdc.gov

Table 4: Predicted Major Mass Fragments for this compound

| Predicted m/z | Possible Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 185 | [C₈H₉FN₂O₂ + H]⁺ | Molecular Ion [M+H]⁺ |

| 126 | [C₅H₄FN₂-CH₂]⁺ | Loss of •COOCH₃ |

| 111 | [C₅H₄FN-NH]⁺ | Loss of H₂N-CH-COOCH₃ |

| 96 | [C₅H₄FN]⁺• | Fragmentation of side chain |

Liquid Chromatography (LC), particularly Ultra-High-Performance Liquid Chromatography (UPLC), coupled with Mass Spectrometry (LC-MS), is the gold standard for assessing the purity of pharmaceutical compounds and analyzing complex mixtures. researchgate.netnih.gov

Purity Assessment: A UPLC method, typically using a reversed-phase column (e.g., C18), would be developed to separate this compound from any starting materials, by-products, or degradation products. The high resolution of UPLC allows for the detection of even trace-level impurities. The area of the main peak in the chromatogram relative to the total area of all peaks provides a quantitative measure of purity.

Mixture Analysis: The mass spectrometer detector confirms the identity of the main peak by its mass-to-charge ratio. It can also be used to identify unknown impurities by analyzing their respective mass spectra and fragmentation patterns, providing crucial information for process optimization and quality control. helixchrom.comspringernature.com

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of "this compound" by providing detailed information about its molecular vibrations and functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the "this compound" molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of characteristic bonds. The IR spectrum of this compound is expected to exhibit a series of distinct bands that confirm its structural features.

The most prominent absorption band is anticipated to be the carbonyl (C=O) stretching vibration of the methyl ester group, typically appearing in the range of 1750-1735 cm⁻¹. orgchemboulder.com This strong and sharp peak is a definitive indicator of the ester functionality. Additionally, the C-O stretching vibrations of the ester group are expected to produce two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com

The presence of the 5-fluoropyridin-2-yl ring will give rise to several characteristic absorptions. Aromatic C-H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1650-1400 cm⁻¹ range. pw.edu.pl The C-F stretching vibration of the fluorine substituent on the pyridine ring is expected to produce a strong absorption band, typically in the region of 1250-1020 cm⁻¹.

The N-H stretching vibration of the amino group in the glycinate moiety is expected to be observed in the region of 3400-3200 cm⁻¹. The following table summarizes the expected characteristic IR absorption bands for "this compound".

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amino) | Stretch | 3400-3200 | Medium |

| C-H (Aromatic) | Stretch | 3100-3000 | Medium |

| C=O (Ester) | Stretch | 1750-1735 | Strong |

| C=C, C=N (Pyridine Ring) | Stretch | 1650-1400 | Medium to Strong |

| C-O (Ester) | Stretch | 1300-1000 | Strong |

Raman Spectroscopy in Solid-State and Solution Characterization

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying the vibrational modes of non-polar bonds and symmetric vibrations. For "this compound," Raman spectroscopy can be employed to characterize both its solid-state and solution-phase properties.

In the solid state, the Raman spectrum is expected to show sharp bands, reflecting the well-defined crystalline structure. The symmetric breathing mode of the pyridine ring is a strong and characteristic Raman band, often observed around 1000 cm⁻¹. researchgate.net Other prominent bands would include the C=C and C=N stretching vibrations of the pyridine ring, as well as the C-H bending and stretching modes. acs.org

In solution, the Raman spectrum can provide insights into solute-solvent interactions and conformational changes. The spectra of amino acids and their esters in aqueous solutions have been studied, and they show characteristic bands for the various vibrational modes. nih.govresearchgate.net For "this compound," changes in the Raman shifts upon dissolution can indicate interactions between the solvent and the different functional groups of the molecule. The spectra of solids are often more complex and sharper compared to those in solution. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

For instance, the crystal structure of 2-aminopyridine (B139424) derivatives often reveals a planar or near-planar geometry of the pyridine ring. rsc.orgimanagerpublications.com The conformation of the glycinate moiety relative to the pyridine ring will be determined by steric and electronic factors, as well as intermolecular interactions such as hydrogen bonding in the crystal lattice. The methyl ester group will have a preferred orientation to minimize steric hindrance.

In a hypothetical crystal structure, one would expect to find key intermolecular interactions, such as hydrogen bonds involving the amino group (as a donor) and the pyridine nitrogen or the ester carbonyl oxygen (as acceptors), which would play a crucial role in stabilizing the crystal packing.

Table 2: Expected Crystallographic Parameters for a Derivative of this compound (Hypothetical)

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Bond Lengths (Å) | C-F: ~1.35, C=O: ~1.21, C-O (ester): ~1.33, C-N (ring): ~1.34, C-N (amino): ~1.46 |

| Key Bond Angles (°) | O=C-O (ester): ~125, C-N-C (pyridine): ~117 |

Chromatographic Techniques for Separation and Purity